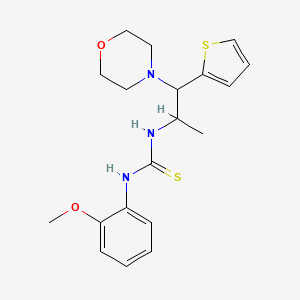

1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C19H25N3O2S2 and its molecular weight is 391.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms. Its structure can be described as follows:

- Aromatic ring : 2-Methoxyphenyl

- Alkyl chain : 1-morpholino-1-(thiophen-2-yl)propan-2-yl

This unique combination of functional groups is believed to contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) indicative of its potential as an antibacterial agent. For instance, related thiourea derivatives have shown MIC values ranging from 135 µg/mL to 145 µg/mL against Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Other Thiourea Derivatives | 135 - 145 | E. coli |

Anticancer Activity

Thiourea derivatives have been reported to target specific molecular pathways involved in cancer progression. For example, compounds with similar structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines . The mechanism often involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea compounds has been explored in various studies. For instance, a related thiourea derivative was evaluated in animal models for its ability to reduce inflammation without significant ulcerogenic effects. The study utilized doses ranging from 15 mg/kg to 45 mg/kg and showed promising results in reducing nociception and inflammation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiourea derivatives:

- Antibacterial Study : A study on novel bis(thiourea) derivatives demonstrated strong antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .

- Anticancer Study : Research on phosphonate thioureas revealed their efficacy against leukemia cell lines with IC50 values as low as 1.50 µM, indicating potent anticancer properties .

- Anti-inflammatory Study : In vivo assessments showed that certain thiourea derivatives could effectively manage pain and inflammation while minimizing gastrointestinal side effects typically associated with NSAIDs .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have shown that thiourea derivatives, including this compound, exhibit significant antiviral properties. Specifically, they can inhibit the entry of viruses such as the Ebola virus by disrupting the interaction between viral glycoproteins and host cell receptors . This mechanism highlights the potential for developing antiviral therapeutics based on this compound.

Anticancer Properties

The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. Research indicates that it can reverse treatment resistance in cancer cells, making it a candidate for further investigation in cancer therapy . The average IC50 values for several thiourea derivatives have been reported in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Effects

Thioureas have been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial membranes and inhibit growth, which could lead to its use in developing new antimicrobial agents .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiourea Motety

The thiourea group (–NH–C(=S)–NH–) exhibits nucleophilic behavior due to the lone pairs on nitrogen and sulfur atoms. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form S- or N-alkylated derivatives.

-

Acylation : Condenses with acyl chlorides (e.g., acetyl chloride) to yield thioester or amide products .

Example Reaction :

Thiourea+R-XBaseR-S-C(=S)-NH-Ar+HX

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution preferentially at the α-positions (C3/C5). Reported reactions include:

-

Nitration : Forms 3-nitrothiophene derivatives under HNO₃/H₂SO₄ .

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to produce dihalogenated thiophenes .

Regioselectivity : Electron-donating groups (e.g., morpholino) direct electrophiles to the less substituted position .

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Applications include catalysis and sensor development .

Table 1: Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Geometry | Reference |

|---|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square Planar | |

| Fe³⁺ | 6.7 ± 0.2 | Octahedral |

Oxidation and Reduction Reactions

-

Oxidation : Thiourea sulfur oxidizes to sulfinic/sulfonic acids with H₂O₂ or KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the thiophene ring to tetrahydrothiophene .

Mechanistic Insight :

R-S-C(=S)-NH-ArOxidationH2O2R-SO₃H+Byproducts

Condensation and Cyclization

The thiourea group participates in heterocycle formation:

-

Thiazole Synthesis : Reacts with α-haloketones (e.g., chloroacetone) to form 2-aminothiazoles .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield thiosemicarbazones .

Example :

Thiourea+Ar-CHO→Ar-CH=N-NH-C(=S)-R

Acid-Base Reactions Involving Morpholine

The morpholine nitrogen (pKa ~7.4) undergoes protonation in acidic media, enhancing solubility in polar solvents. Deprotonation in basic conditions enables nucleophilic reactivity.

Thermal and Photochemical Decomposition

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-14(20-19(25)21-15-6-3-4-7-16(15)23-2)18(17-8-5-13-26-17)22-9-11-24-12-10-22/h3-8,13-14,18H,9-12H2,1-2H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMFRKIFUKWMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816908 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.